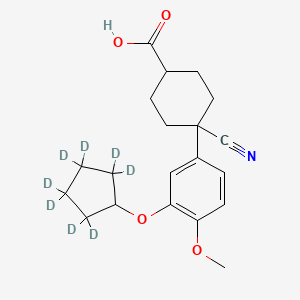
DANSYL-L-A-AMINO-N-BUTYRIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DANSYL-L-A-AMINO-N-BUTYRIC ACID typically involves the reaction of dansyl chloride with L-α-amino-n-butyric acid. The reaction is carried out in an alkaline medium, often using a base such as sodium carbonate or sodium hydroxide to facilitate the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
DANSYL-L-A-AMINO-N-BUTYRIC ACID undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Sodium hydroxide, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various dansylated derivatives, while oxidation reactions may produce sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
DANSYL-L-A-AMINO-N-BUTYRIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism of action of DANSYL-L-A-AMINO-N-BUTYRIC ACID involves its ability to form stable fluorescent adducts with primary amino groups in biomolecules. The dansyl group acts as a fluorescent tag, allowing researchers to track and quantify the labeled molecules using fluorescence spectroscopy. The molecular targets include proteins, peptides, and other biomolecules with primary amino groups .
Comparación Con Compuestos Similares
Similar Compounds
- Dansyl-L-arginine
- Dansyl-L-asparagine
- Dansyl-L-aspartic acid
- Dansyl-L-cysteic acid
- Dansyl-L-glutamic acid
- Dansyl-L-glutamine
- N-Dansyl-trans-4-hydroxy-L-proline
Uniqueness
DANSYL-L-A-AMINO-N-BUTYRIC ACID is unique due to its specific structure and properties, which make it particularly suitable for labeling and detecting primary amino groups in biomolecules. Its fluorescent properties are highly stable, making it a reliable tool for various analytical applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of DANSYL-L-A-AMINO-N-BUTYRIC ACID involves the reaction of dansyl chloride with L-a-amino-n-butyric acid in the presence of a base.", "Starting Materials": [ "Dansyl chloride", "L-a-amino-n-butyric acid", "Base (e.g. triethylamine)" ], "Reaction": [ "Add dansyl chloride to a solution of L-a-amino-n-butyric acid in a suitable solvent (e.g. dichloromethane)", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] } | |
Número CAS |
102783-25-5 |
Fórmula molecular |
C16H20N2O4S |
Peso molecular |
336.406 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)



